Calcium acetate is a chemical compound that serves as a calcium salt of acetic acid, with the chemical formula or . It is commonly referred to as calcium ethanoate or acetate of lime. This compound appears as a colorless to white crystalline solid with a faint odor reminiscent of acetic acid. It is hygroscopic, meaning it readily absorbs moisture from the environment, and is typically found in its monohydrate form, .
Calcium acetate is soluble in water and alcohol but insoluble in organic solvents like acetone and benzene. Its melting point is approximately 160 °C, where it decomposes rather than boiling . The compound plays a significant role in various biological and industrial applications, particularly in regulating phosphate levels in patients with kidney disease .
Calcium acetate plays a crucial role in managing phosphate levels in patients with chronic kidney disease. In such individuals, elevated phosphate levels can lead to bone disorders and cardiovascular issues. Calcium acetate binds dietary phosphate, forming insoluble complexes that are excreted from the body, thereby helping to lower serum phosphate levels . Additionally, it serves as a source of calcium, which is essential for bone health and various physiological functions.
Calcium acetate can be synthesized through several methods:
Calcium acetate has diverse applications across various fields:
Studies have shown that calcium acetate interacts effectively with dietary phosphates, reducing their absorption in the gastrointestinal tract. This interaction is critical for patients undergoing treatment for kidney-related conditions. Furthermore, its chelating properties allow it to bind other metal ions, making it useful in various biochemical applications .
Several compounds share similarities with calcium acetate due to their chemical structure or functional properties. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Sodium Acetate | Soluble in water; used as a buffer solution. | |
Potassium Acetate | Similar uses as sodium acetate; also soluble. | |
Magnesium Acetate | Used as a drying agent; less commonly found. | |
Barium Acetate | Less soluble than calcium acetate; used in labs. |
Uniqueness of Calcium Acetate:
Calcium acetate is a calcium salt of acetic acid with the molecular formula C₄H₆CaO₄ or Ca(CH₃COO)₂, where one calcium cation (Ca²⁺) is coordinated with two acetate anions (CH₃COO⁻). Its extended formula reflects the ionic bonding between the calcium ion and the acetate groups, which are derived from the deprotonation of acetic acid. The compound exists primarily as a monohydrate (Ca(CH₃COO)₂·H₂O) due to its strong hygroscopicity, though anhydrous forms are also recognized.
Property | Value | Source |
---|---|---|
Molecular weight | 158.17 g/mol | |
Density | 1.509 g/cm³ | |
Melting point | 160°C (decomposes) | |
Solubility in water | 34.7 g/100 mL (20°C) | |
Hygroscopicity | High (anhydrous form) |
The crystal structure of calcium acetate exhibits polymorphism, with dehydration of the monohydrate yielding anhydrous α-Ca(CH₃COO)₂. This process involves reversible phase transitions between low-temperature (LT-α) and high-temperature (HT-α) forms, characterized by distinct coordination geometries of calcium ions.
Calcium acetate has been synthesized since prehistoric times through the reaction of calcium carbonate or hydrated lime with vinegar. This method was later formalized in early chemical studies, where it served as a precursor to acetone production before the industrialization of the cumene process in the 20th century. Its historical significance extends to its use in culinary practices, such as coagulating soy milk to produce tofu, a process that replaced less efficient calcium sulfate-based methods.
Modern applications leverage its role as a phosphate binder in renal disease management, a use established through clinical research in the late 20th century.
Calcium acetate is classified under multiple systematic and common names:
Name Type | Name | Usage Context |
---|---|---|
IUPAC | Calcium diacetate | Scientific publications |
Systematic | Calcium ethanoate | Organic chemistry |
Common | Acetate of lime | Historical/industrial |
Food Additive | E263 | European food regulations |
The compound is also referred to as lime acetate or calcium(II) acetate, reflecting its ionic composition.
Calcium acetate occupies a distinct position relative to other calcium salts due to its solubility, thermal stability, and coordination chemistry. Below is a comparative analysis of key properties:
Salt | Calcium Content (mg/g) | Solubility in Water | Melting Point | Primary Application |
---|---|---|---|---|
Calcium acetate | 253 mg/g | High | 160°C | Phosphate binder, food additive |
Calcium carbonate | 400 mg/g | Low | 825°C | Antacid, construction material |
Calcium chloride | 270 mg/g | Very high | 772°C | De-icing agent, food brine |
Calcium citrate | 211 mg/g | Low | 120°C | Dietary supplement |
Calcium gluconate | 90 mg/g | Moderate | 150°C | Emergency calcium replenishment |
Calcium acetate’s solubility in water (34.7 g/100 mL at 20°C) places it between sparingly soluble salts like calcium carbonate and highly soluble salts like calcium chloride. Its thermal stability up to 160°C makes it suitable for applications requiring moderate heat resistance, unlike calcium carbonate, which decomposes at higher temperatures.
Calcium acetate is a chemical compound with the molecular formula C₄H₆CaO₄, representing the calcium salt of acetic acid [1] [2] [3]. The compound consists of one calcium cation (Ca²⁺) coordinated to two acetate anions (CH₃COO⁻), forming the complete formula Ca(CH₃COO)₂ [2]. The molecular weight of anhydrous calcium acetate is 158.166 grams per mole, while the commonly encountered monohydrate form has a molecular weight of 176.181 grams per mole [1] [12].
The structural characteristics of calcium acetate reveal a complex crystalline architecture where calcium cations are coordinated by acetate-related oxygen atoms in various geometrical arrangements [4]. The anhydrous form exhibits polymorphism, with distinct low-temperature and high-temperature modifications that display fundamentally different structural motifs [4]. In both forms, edge-sharing polyhedra of calcium cations and acetate anions create channel-like structural arrangements that define the overall crystal architecture [4].
Table 1: Basic Molecular Properties of Calcium Acetate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₆CaO₄ | [1] [2] [3] |
Molecular Weight (anhydrous) | 158.166 g/mol | [1] [3] |
Molecular Weight (monohydrate) | 176.181 g/mol | [12] |
Density (anhydrous) | 1.509 g/cm³ | [1] |
Density (monohydrate) | 1.54 g/cm³ | [12] |
Crystal System (monohydrate) | Triclinic | [12] |
Refractive Index | 1.55 | [1] [3] |
Melting Point | 160°C | [1] [3] |
The compound exhibits hygroscopic behavior in its anhydrous form, readily absorbing moisture from the atmosphere [2]. This property explains why calcium acetate commonly occurs as the monohydrate under ambient conditions [2]. The crystalline structure demonstrates remarkable thermal behavior, with reversible phase transitions occurring between 150 and 170°C [4].
The crystallographic parameters of calcium acetate vary significantly depending on the hydration state and temperature conditions. The low-temperature form of anhydrous α-calcium acetate (LT-α-Ca(CH₃COO)₂) crystallizes in a primitive triclinic unit cell with space group P1̄ [4]. The high-temperature form (HT-α-Ca(CH₃COO)₂) adopts a rhombohedral crystal system with space group R3 [4].
Table 2: Crystallographic Parameters for LT-α-Ca(CH₃COO)₂
Parameter | Value | Reference |
---|---|---|
Space Group | P1̄ | [4] |
a (Å) | 8.7168(3) | [4] |
b (Å) | 12.6408(3) | [4] |
c (Å) | 12.3084(3) | [4] |
α (°) | 117.4363(17) | [4] |
β (°) | 77.827(2) | [4] |
γ (°) | 115.053(2) | [4] |
Unit Cell Volume (ų) | 1090.23(6) | [4] |
Z (formula units) | 6 | [4] |
Table 3: Crystallographic Parameters for HT-α-Ca(CH₃COO)₂
Parameter | Value | Reference |
---|---|---|
Space Group | R3 | [4] |
a (Å) | 21.1030(5) | [4] |
c (Å) | 8.7965(2) | [4] |
Unit Cell Volume (ų) | 3392.58(17) | [4] |
Z (formula units) | 18 | [4] |
Temperature (°C) | 300 | [4] |
The phase transition between the low-temperature and high-temperature forms involves a dramatic change in unit cell symmetry and volume [4]. The c-axis of the rhombohedral high-temperature cell corresponds closely to the a-axis of the triclinic low-temperature cell, indicating a specific crystallographic relationship between the two polymorphs [4]. This structural transformation is completely reversible and occurs as a first-order phase transition [4].
The monohydrate form of calcium acetate exhibits different crystallographic parameters, crystallizing in a triclinic system with lattice parameters of a = 6.75 Å, b = 11.076 Å, c = 11.782 Å, α = 116.49°, β = 92.4°, and γ = 97.31° [12]. The incorporation of water molecules into the crystal structure significantly alters the packing arrangement and intermolecular interactions [12].
The coordination environment of calcium cations in calcium acetate structures demonstrates remarkable complexity and variability depending on the specific polymorph and temperature conditions [4]. The calcium centers exhibit coordination numbers ranging from six to seven, with geometries that deviate significantly from ideal polyhedral arrangements [4].
Table 4: Coordination Environment of Calcium Cations
Calcium Site | Coordination Number | Coordination Mode | Reference |
---|---|---|---|
Ca(1) in LT-α-Ca(CH₃COO)₂ | 7 | Mono- and bidentate acetate | [4] |
Ca(2) in LT-α-Ca(CH₃COO)₂ | 6 (distorted octahedral) | Monodentate acetate only | [4] |
Ca(3) in LT-α-Ca(CH₃COO)₂ | 7 | Mono- and bidentate acetate | [4] |
Ca in HT-α-Ca(CH₃COO)₂ | 7 | One bidentate, others monodentate | [4] |
In the low-temperature form, three symmetrically independent calcium sites exist within the unit cell [4]. Two of these sites, designated Ca(1) and Ca(3), exhibit seven-fold coordination spheres where acetate anions coordinate through both monodentate and bidentate bonding modes [4]. The third calcium site, Ca(2), displays a distorted octahedral coordination geometry with acetate anions coordinating exclusively through monodentate interactions [4].
The high-temperature polymorph demonstrates greater symmetry, with all calcium sites becoming crystallographically equivalent due to the higher space group symmetry [4]. In this form, each calcium cation is coordinated by seven acetate-related oxygen atoms, with one acetate group adopting a bidentate coordination mode while the remaining acetate ligands coordinate in a monodentate fashion [4].
The acetate anions in calcium acetate structures exhibit remarkable flexibility in their coordination behavior, adopting both monodentate and bidentate bonding modes depending on the local structural environment [4] [14]. This coordination versatility is a fundamental characteristic that governs the overall crystal architecture and influences the physical properties of the compound [4].
In monodentate coordination, the acetate anion binds to the calcium cation through only one of its carboxylate oxygen atoms, leaving the second oxygen atom uncoordinated or weakly interacting with neighboring structural units [4]. This coordination mode typically results in longer calcium-oxygen distances and contributes to the formation of extended structural networks through bridging interactions [4].
Bidentate coordination involves both carboxylate oxygen atoms of the acetate anion simultaneously binding to the same calcium center [4]. This coordination mode creates chelate rings that stabilize the local coordination environment and typically results in shorter, more symmetric calcium-oxygen bond distances [4]. The bidentate coordination mode is particularly important during the phase transition, where changes from monodentate to bidentate coordination drive the structural transformation [4].
Infrared spectroscopic analysis provides clear evidence for the coexistence of both coordination modes within the crystal structures [4]. The splitting of carboxylate-related carbon-oxygen stretching modes, with a frequency difference (Δν) of 134 cm⁻¹, indicates that the majority of acetate anions exhibit bidentate and bridging coordination behavior [4]. However, additional asymmetric carbon-oxygen stretching modes at higher wavenumbers confirm the presence of monodentate coordination modes for some acetate groups [4].
The oxygen coordination sphere around calcium cations in calcium acetate structures reveals a complex arrangement of acetate-derived oxygen atoms at varying distances from the metal center [4] [13]. This coordination sphere analysis is crucial for understanding the bonding interactions and structural stability of the compound [4].
The calcium-oxygen distances in calcium acetate structures span a considerable range, reflecting the diverse coordination environments and bonding modes present [4] [13]. Short calcium-oxygen distances, typically ranging from 2.39 to 2.48 Å, represent strong coordination bonds characteristic of the primary coordination sphere [4] [13]. These distances are consistent with typical calcium-oxygen coordination bonds found in other calcium carboxylate compounds [25].
Medium-range calcium-oxygen distances, between 2.62 and 2.72 Å, correspond to the extended coordination sphere where acetate oxygen atoms participate in weaker coordination interactions [4] [13]. These interactions contribute to the overall coordination number and help stabilize the three-dimensional crystal structure [4].
Long-range calcium-oxygen distances, extending from 2.83 to 3.30 Å, represent weak coordination interactions that are on the borderline between coordination bonds and intermolecular interactions [4]. These distances are particularly important during phase transitions, as they can transform into stronger coordination bonds under specific thermal conditions [4].
The molecular geometry of calcium acetate is characterized by specific bond distances and angles that define the local coordination environment and overall crystal structure [4] [13]. These geometric parameters provide fundamental insights into the bonding interactions and structural stability of the compound [4].
Table 5: Bond Distances and Molecular Geometry
Bond Type | Distance Range (Å) | Notes | Reference |
---|---|---|---|
Ca-O (short distances) | 2.39-2.48 | Typical Ca-O coordination bonds | [4] [13] |
Ca-O (medium distances) | 2.62-2.72 | Extended coordination sphere | [4] [13] |
Ca-O (long distances) | 2.83-3.30 | Weak coordination interactions | [4] |
Ca-Ca (edge sharing) | 3.72-3.89 | Direct polyhedral connection | [4] |
Ca-Ca (non-edge sharing) | 4.45-4.68 | Bridged by acetate anions | [4] |
C-O (acetate) | 1.26-1.51 | Carboxylate C-O bonds | [13] |
C-C (acetate) | 1.50-1.51 | Methyl-carboxyl connection | [13] |
Ca-O (phase transition) | 3.30 → 2.90 | Monodentate to bidentate transition | [4] |
The calcium-calcium distances within the crystal structure reveal important information about the connectivity of coordination polyhedra [4]. Edge-sharing polyhedra exhibit relatively short calcium-calcium separations of 3.72 to 3.89 Å, indicating direct polyhedral connections that contribute to the formation of extended structural networks [4]. In contrast, non-edge-sharing polyhedra show longer calcium-calcium distances of 4.45 to 4.68 Å, where the metal centers are bridged by acetate anions rather than sharing polyhedral edges [4].
The acetate anion geometry demonstrates typical carboxylate bond distances, with carbon-oxygen bonds ranging from 1.26 to 1.51 Å [13]. These distances reflect the resonance structure of the carboxylate group and its coordination to the calcium center [13]. The carbon-carbon bond connecting the methyl group to the carboxylate moiety exhibits distances of 1.50 to 1.51 Å, consistent with typical alkyl-carboxyl linkages [13].
A particularly significant geometric feature involves the dynamic change in calcium-oxygen distances during phase transitions [4]. Specifically, one calcium-oxygen distance decreases from 3.30 Å to 2.90 Å during the transformation from the low-temperature to high-temperature polymorph [4]. This distance change corresponds to the conversion of a monodentate acetate coordination mode to a bidentate mode, demonstrating the dynamic nature of the coordination environment [4].
The crystal packing of calcium acetate is governed by a complex interplay of intermolecular forces that include coordination bonds, hydrogen bonding interactions, and van der Waals forces [4] [16]. These forces collectively determine the three-dimensional arrangement of molecules within the crystal lattice and influence the physical properties of the compound [4].
The primary structural motif in calcium acetate crystals consists of channel-like arrangements formed by edge-sharing polyhedra of calcium cations and acetate anions [4]. These channels run along specific crystallographic directions and create distinctive packing patterns that differ between the low-temperature and high-temperature polymorphs [4]. In the low-temperature form, the channels exhibit an elliptical cross-section and run along the a-direction, while the high-temperature form displays circular channels due to the higher symmetry [4].
The formation of these channel structures is facilitated by the bridging coordination behavior of acetate anions, which connect neighboring calcium polyhedra through both monodentate and bidentate coordination modes [4]. This bridging creates extended networks that stabilize the overall crystal architecture [4]. The twelve-membered rings formed by edge-sharing calcium carboxylate polyhedra are not completely closed in the low-temperature form, as some neighboring octahedra are bridged by acetate anions without direct edge-sharing [4].
Hydrogen bonding interactions play a significant role in the crystal packing, particularly in hydrated forms of calcium acetate [16]. These interactions involve both classical hydrogen bonds between water molecules and carboxylate oxygen atoms, as well as weaker carbon-hydrogen to oxygen interactions [16]. The strength and directionality of these hydrogen bonds influence the overall stability and thermal behavior of the crystal structure [16].
Van der Waals forces contribute to the close packing of organic components within the crystal structure, particularly involving the methyl groups of acetate anions [4]. These interactions help optimize the packing density and contribute to the overall lattice energy [4]. The methyl groups are positioned within the channel structures, where their van der Waals interactions with the channel walls help stabilize the three-dimensional arrangement [4].
The intermolecular forces in calcium acetate crystals exhibit remarkable temperature dependence, as evidenced by the dramatic thermal expansion behavior [4]. The low-temperature form demonstrates both positive and negative thermal expansion coefficients along different crystallographic directions, indicating that intermolecular forces respond differently to thermal energy depending on their spatial orientation [4]. This anisotropic thermal behavior reflects the directional nature of the intermolecular interactions and their varying strength along different crystallographic axes [4].